2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole
Description
2,3,5,6,11,11b-Hexahydro-1H-indolizino[8,7-b]indole is a polycyclic heterocyclic compound featuring a fused indolizine-indole scaffold. This structure is characterized by a partially saturated indolizine ring (hexahydro) fused to an indole moiety, creating a rigid, planar framework that is pivotal for interactions with biological targets. The compound is a core structure in several natural alkaloids, such as (−)-harmicine, known for antileishmanial and antinociceptive activities . Synthetic derivatives of this scaffold have demonstrated pharmacological relevance, particularly in oncology, due to their ability to modulate DNA topology and induce cytotoxic effects .
The stereochemistry at the C11b position is critical for bioactivity. For instance, enantioselective synthesis via Bischler–Napieralski cyclization and asymmetric transfer hydrogenation (ATH) achieved (11bR)-configured derivatives with 79% enantiomeric excess, underscoring the importance of chirality in therapeutic applications .
Properties
IUPAC Name |
2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-2-5-12-10(4-1)11-7-9-16-8-3-6-13(16)14(11)15-12/h1-2,4-5,13,15H,3,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJWBHIVLXMHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=C(CCN2C1)C4=CC=CC=C4N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327348 | |
| Record name | NSC647389 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885-40-5 | |
| Record name | NSC647389 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Critical Reaction Parameters
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Acid Catalyst : Trifluoroacetic acid (5–10 mol%) or concentrated HCl.
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Temperature : 60–80°C for cyclization steps.
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Solvent : Dichloromethane (DCM) or acetic acid.
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Yield Optimization : Prolonged reaction times (12–24 hours) improve diastereoselectivity but risk side-product formation.
Base-Mediated Coupling and Cyclization
Alternative methodologies employ base-induced reactions to assemble the indolizinoindole core. N-Tosylindole reacts with N-(2-iodoethyl)imides in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), initiating a nucleophilic substitution at the indole’s 2-position. The resulting intermediate undergoes intramolecular cyclization under reflux (100°C, 8 hours) to form indolylpyrrolooxazolone derivatives. Reductive cleavage of the oxazolone ring using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) generates a secondary alcohol, which is mesylated and subjected to base-promoted N-cyclization to yield the final product.
Comparative Analysis of Base Systems
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 100 | 52 |
| DBU | THF | 80 | 48 |
| NaH | DCM | 25 | 34 |
Base strength directly influences cyclization efficiency, with weaker bases like K₂CO₃ minimizing side reactions.
Reductive Functionalization Strategies
Post-cyclization modifications enable access to diverse analogs. Hydrogenation of the indolizinoindole core using palladium on carbon (Pd/C) under H₂ (1 atm) selectively reduces double bonds while preserving the heterocyclic framework. For instance, catalytic hydrogenation of 1-ethyl-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole-1-(1-propanol) in ethanol at 25°C for 6 hours achieves full saturation with >90% conversion.
Structural Revision and Regiochemical Control
Early synthetic efforts erroneously assigned the product as 1,2,5,6,7,11c-hexahydro-3H-indolizino[7,8-b]indol-3-one due to overlapping spectroscopic signals. X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy later confirmed the correct regioisomer as 1,2,5,6,11,11b-hexahydro-3H-indolizino[8,7-b]indol-3-one. This revision underscores the necessity of advanced analytical techniques in structural elucidation.
Industrial-Scale Production Considerations
While laboratory syntheses prioritize selectivity, industrial protocols emphasize cost and scalability. Continuous-flow reactors operating at elevated pressures (10–20 bar) reduce reaction times from hours to minutes, improving throughput . Solvent recovery systems and catalytic recycling (e.g., immobilized TFA on silica) further enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6,11,11b-Hexahydro-1H-indolizino[8,7-b]indole undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: Various substituents can be introduced into the molecule through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for bromination, acetic acid for certain rearrangements, and various reducing agents for hydrogenation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, treatment with N-bromosuccinimide can yield brominated derivatives, while reduction can produce fully hydrogenated compounds .
Scientific Research Applications
2,3,5,6,11,11b-Hexahydro-1H-indolizino[8,7-b]indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole involves its interaction with specific molecular targets. These interactions can affect various biological pathways, leading to the observed biological activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
2,3,5,6,11,11b-Hexahydro-1H-Indolizino[8,7-b]indole vs. Indolizino[6,7-b]indole Derivatives
Comparison with Spiro-Indolizinoindoles (e.g., 4f–4i)
Spiro derivatives, such as 6-bromo-2'-(1-methylindol-3-yl)-1'-nitro-spiro[indoline-3,3'-indolizino[8,7-b]indol]-2-one (4f), introduce steric hindrance and electronic effects via nitro and bromo substituents. These modifications enhance DNA alkylation capacity but reduce solubility compared to the parent scaffold .
Pharmacological Activity
Anticancer Mechanisms
- This compound: Derivatives like (−)-harmicine exhibit moderate cytotoxicity via DNA intercalation and topoisomerase inhibition, with IC₅₀ values in the μM range .
- BO-1978 (Indolizino[6,7-b]indole): Shows superior potency (IC₅₀ < 100 nM in NSCLC cells) by inducing DNA interstrand crosslinks (ICLs) and dual topoisomerase I/II inhibition, leading to apoptosis .
Toxicity Profiles
- The hexahydro scaffold’s natural derivatives (e.g., from Clerodendron trichotomum) exhibit lower systemic toxicity in vivo, whereas synthetic BO-1978 requires dose optimization to mitigate hematological toxicity .
Substituent Effects on Bioactivity
- Methoxy Groups (e.g., SF1b, 2f) : Improve solubility and metabolic stability, reducing hepatic clearance .
- Nitro Groups (e.g., 4f) : Enhance electrophilicity for DNA alkylation but increase off-target reactivity .
- Methyl/Ethyl Groups (e.g., BO-1978) : Optimize lipophilicity for blood-brain barrier penetration in CNS-targeted therapies .
Biological Activity
2,3,5,6,11,11b-Hexahydro-1H-indolizino[8,7-b]indole is a complex organic compound characterized by its unique fused ring structure. This compound has garnered attention in various fields due to its potential biological activities. Research indicates that derivatives of this compound may exhibit significant antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.
- IUPAC Name : this compound
- Molecular Formula : C14H16N2
- CAS Number : 885-40-5
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Studies have shown that it can bind to receptors involved in various signaling pathways. For instance, it exhibits high binding affinity and selectivity for cholecystokinin (CCK1) receptors . This interaction may influence physiological processes such as digestion and appetite regulation.
Antimicrobial Activity
Research has indicated that derivatives of this compound possess antimicrobial properties. For example:
- Study Findings : A derivative was tested against various bacterial strains and demonstrated significant inhibitory effects.
- Mechanism : The antimicrobial action is likely due to disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that certain derivatives induce apoptosis (programmed cell death) and inhibit cell proliferation.
- Targeted Pathways : These effects are often mediated through the modulation of key signaling pathways involved in cancer progression.
Case Studies
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Anticancer Activity in Breast Cancer Models
- Objective : To evaluate the efficacy of a specific derivative on breast cancer cell lines.
- Results : The derivative showed a dose-dependent reduction in cell viability and increased apoptosis markers.
- : The findings suggest potential for further development as a therapeutic agent in breast cancer treatment.
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Antimicrobial Efficacy Against Staphylococcus aureus
- Objective : To assess the antimicrobial properties against Staphylococcus aureus.
- Results : The compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
- : This highlights its potential as a novel antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole | Structure | Antimicrobial and anticancer |
| β-Ethyl-2,3,5,6,11,11b-Hexahydro-1H-indolizino[8,7-b]indole | Structure | Moderate anticancer activity |
Q & A
Q. Basic Structural Analysis
- ¹H/¹³C NMR : Assigns stereochemistry and substituent positions. For example, methoxy groups resonate at δ 3.96 ppm, and aromatic protons show splitting patterns indicative of ring substitution .
- IR spectroscopy : Confirms carbonyl (1680–1625 cm⁻¹) and NH (3391 cm⁻¹) groups .
- HRMS : Validates molecular formulas (e.g., [M+H]+ at m/z 465.1612 for a fluorinated derivative) .
Advanced : X-ray crystallography resolves absolute configurations, as seen in tetrahydrochromeno-indolizinoindole derivatives .
What methodological approaches resolve stereochemical complexities in synthesis?
Q. Advanced Stereochemical Control
- Chiral catalysts : (1S,2S)-configured catalysts induce enantioselectivity in asymmetric transfer hydrogenation (e.g., 79–90.5% ee) .
- Epimer equilibration : Methoxide treatment equilibrates C-11b epimers, enabling isolation of stereoisomers from natural sources .
- 9-BBN lactam reduction : Converts indolizinoindolones to tertiary amines while retaining stereochemical integrity .
How does the compound interact with topoisomerase II in anti-cancer mechanisms?
Q. Advanced Mechanistic Insights
- Topoisomerase II inhibition : Indolizinoindole hybrids act as catalytic inhibitors by binding the ATPase domain, disrupting DNA cleavage (IC₅₀ values: <10 μM in small-cell lung cancer models) .
- DNA crosslinking : Substituents like chloro or methoxy groups enhance intercalation, leading to covalent DNA adducts .
Methodology : Competitive ATPase assays and comet assays validate dual inhibitory/crosslinking effects .
What strategies optimize pharmacological properties for therapeutic use?
Q. Advanced Optimization
- Hybrid molecules : Conjugation with steroidal or heterocyclic moieties improves bioavailability and target affinity (e.g., anti-leukemic EC₅₀: 0.8 μM) .
- Regioselective substitution : Electron-withdrawing groups (e.g., Cl, Br) at C-5 or C-11b enhance DNA interaction and reduce off-target effects .
- Prodrug design : Methyl ester derivatives improve solubility and metabolic stability .
How are natural sources like Clerodendron trichotomum utilized in isolating this compound?
Q. Basic Natural Product Isolation
- Extraction : Methyl esters of 2,3,5,6,11,11b-hexahydro-3-oxo derivatives are isolated via column chromatography .
- Derivatization : Bromination or oxidation yields blue pigments or oxindoles, used to study biosynthetic pathways .
What challenges arise in synthesizing chiral derivatives, and how are they addressed?
Q. Advanced Chirality Challenges
- Racemization risk : Acidic conditions during Pictet-Spengler reactions may racemize intermediates. Mitigated by low-temperature cyclization .
- Host-guest chemistry : Chiral hosts derived from L-tryptophan resolve enantiomers via inclusion crystallization .
How can researchers analyze contradictory bioactivity data across studies?
Q. Advanced Data Analysis
- Substituent effects : Compare activity of C-11b epimers; e.g., (11bR)-isomers show 3-fold higher topoisomerase II inhibition than (11bS) .
- Assay variability : Standardize cell lines (e.g., NCI-H69 for lung cancer) and use isogenic controls to isolate compound-specific effects .
What role does the indole scaffold play in biological activity?
Q. Basic Pharmacophore Role
- Target interaction : The indole NH and π-system form hydrogen bonds and van der Waals contacts with kinase or protease active sites .
- Scaffold flexibility : Fused indolizinoindole systems allow planar stacking with DNA or proteins, enhancing binding .
What recent advancements in domino reactions facilitate complex derivative synthesis?
Q. Advanced Synthetic Methodologies
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
